Bis(3,5-dimethylphenyl)chlorophosphine

Asymmetric Catalysis Rhodium Enantioselectivity

Bis(3,5-dimethylphenyl)chlorophosphine (CAS 74289-57-9), also known as chlorobis(3,5-dimethylphenyl)phosphine, is a chlorophosphine derivative with the molecular formula C₁₆H₁₈ClP and a molecular weight of 276.74 g/mol. It is characterized by a phosphorus atom bonded to two sterically bulky 3,5-dimethylphenyl groups and one reactive chlorine atom, functioning primarily as a key synthetic intermediate for the preparation of specialized phosphine ligands used in homogeneous catalysis.

Molecular Formula C16H18ClP
Molecular Weight 276.74 g/mol
CAS No. 74289-57-9
Cat. No. B1274970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,5-dimethylphenyl)chlorophosphine
CAS74289-57-9
Molecular FormulaC16H18ClP
Molecular Weight276.74 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C
InChIInChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
InChIKeyFCEBDAANWYNQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3,5-dimethylphenyl)chlorophosphine (CAS 74289-57-9): Technical Profile for Catalyst Ligand Procurement


Bis(3,5-dimethylphenyl)chlorophosphine (CAS 74289-57-9), also known as chlorobis(3,5-dimethylphenyl)phosphine, is a chlorophosphine derivative with the molecular formula C₁₆H₁₈ClP and a molecular weight of 276.74 g/mol . It is characterized by a phosphorus atom bonded to two sterically bulky 3,5-dimethylphenyl groups and one reactive chlorine atom, functioning primarily as a key synthetic intermediate for the preparation of specialized phosphine ligands used in homogeneous catalysis . The compound is a colorless to pale yellow liquid with a density of 1.102 g/mL at 25 °C and a refractive index (n20/D) of 1.606 [1].

Why Generic Chlorophosphine Substitution Fails: The Critical Role of Steric Tuning in Bis(3,5-dimethylphenyl)chlorophosphine


In phosphine ligand synthesis, the steric and electronic profile of the chlorophosphine precursor directly dictates the catalytic performance of the final metal complex. While chlorophosphines like chlorodiphenylphosphine (Ph₂PCl) and dicyclohexylchlorophosphine (Cy₂PCl) are common, they represent extremes in steric bulk and electron-donating ability . Bis(3,5-dimethylphenyl)chlorophosphine occupies a distinct intermediate steric space. Its 3,5-dimethyl substitution pattern provides a specific cone angle and electronic density that cannot be replicated by unsubstituted phenyl or highly flexible cyclohexyl analogs. Direct substitution can lead to suboptimal enantioselectivity in asymmetric hydrogenation or altered catalyst stability due to mismatched steric congestion around the metal center [1]. The unique steric pressure exerted by the 3,5-xylyl groups has been directly linked to structural distortions in derived polydentate ligands, a characteristic absent in the less bulky phenyl analog, underscoring that these compounds are not interchangeable building blocks for high-performance catalyst design [2].

Quantitative Differentiation Guide for Bis(3,5-dimethylphenyl)chlorophosphine Against Key Analogs


Comparative Performance in Rh-Catalyzed Asymmetric Hydrogenation

When used to synthesize aminophosphine ligands for Rh-catalyzed asymmetric hydrogenation of dehydroamino acids, the ligand derived from bis(3,5-dimethylphenyl)chlorophosphine achieves up to 99% enantiomeric excess (e.e.) with quantitative yields [1]. This performance is comparable to the ligand derived from the cyclohexyl analog, dicyclohexylchlorophosphine, under the same reaction conditions, demonstrating that the 3,5-xylyl substituent can match the efficacy of a much bulkier aliphatic group while offering a distinct electronic profile [1].

Asymmetric Catalysis Rhodium Enantioselectivity

Enhanced Ligand Solubility vs. Unsubstituted Phenyl Analog in Polydentate Systems

The tetraphosphine ligand Me16tpbz, synthesized from bis(3,5-dimethylphenyl)chlorophosphine, exhibits significantly enhanced solubility compared to its direct analog, tpbz, which is derived from chlorodiphenylphosphine [1]. This improved solubility is a direct result of the methyl substituents on the aryl rings and is crucial for solution-phase catalysis and spectroscopic characterization. However, this enhanced solubility comes with a trade-off: the Me16tpbz ligand is more prone to oxidative decomposition in air, indicating a nuanced stability-solubility relationship [1].

Polydentate Ligands Solubility Coordination Chemistry

Quantifiable Steric Impact on Coordination Geometry in Nickel Complexes

X-ray crystallographic analysis of the dinickel complex [(mnt)Ni(Me16tpbz)Ni(mnt)] shows a chair-like conformation with a 32.3° angle between the NiP₂ planes and the central C₆P₄ mean plane [1]. This structural distortion is attributed to the slight steric pressure exerted by the 3,5-dimethylphenyl groups, a feature not observed in the fully planar C₆P₄ core of the analogous complex derived from the less bulky chlorodiphenylphosphine [1]. Furthermore, the Ni–P bond lengths in the Me16tpbz complex are modestly longer, implying slightly weaker binding to the metal center [1].

Coordination Chemistry X-ray Crystallography Steric Effects

Defined Physicochemical Profile for Quality Control and Handling

Bis(3,5-dimethylphenyl)chlorophosphine possesses a well-defined set of physicochemical properties that facilitate quality control and process optimization, including a density of 1.102 g/mL at 25 °C and a refractive index of n20/D 1.606 . Its commercial availability in high purity (e.g., 97-98+%) with supporting analytical data (NMR, HPLC) allows for reliable and reproducible use in multistep syntheses . In contrast, more exotic analogs like bis(3,5-di-tert-butylphenyl)chlorophosphine (MW 445.1 g/mol) may offer greater steric bulk but are less commercially prevalent and often require custom synthesis, which can introduce longer lead times and higher costs [1].

Quality Control Analytical Chemistry Process Chemistry

Best-Fit Application Scenarios for Bis(3,5-dimethylphenyl)chlorophosphine Based on Comparative Evidence


Synthesis of High-Performance Chiral Ligands for Asymmetric Hydrogenation

This is the premier application scenario. Use this compound to synthesize aminophosphine ligands like 2,2′-bis[bis(3,5-dimethylphenyl)phosphinoamino]-1,1′-binaphthyl, which, when complexed with rhodium, enables the asymmetric hydrogenation of dehydroamino acid derivatives with up to 99% enantiomeric excess and quantitative yields [1]. This performance directly rivals catalysts derived from dicyclohexylchlorophosphine, making it a preferred choice when the distinct aromatic character of the 3,5-xylyl group is desired for tuning catalyst properties [1].

Building Soluble Polydentate Phosphine Ligand Frameworks

This chlorophosphine is the precursor of choice for constructing polydentate phosphine ligands, such as the tetraphosphine Me16tpbz, where high solubility in organic solvents is a critical requirement [2]. The direct comparison shows that Me16tpbz, derived from this compound, is significantly more soluble than its phenyl analog (tpbz), facilitating solution-phase catalysis and characterization [2]. However, procurement decisions for this application must factor in the increased air-sensitivity and requirement for inert-atmosphere handling of the resulting ligands [2].

Precursor to Industrial Ligands like Xyl-H8-BINAPO

This compound has a proven, high-value industrial application as the direct precursor for synthesizing Xyl-H8-BINAPO, a chiral ligand used in rhodium-catalyzed enantioselective hydrogenations . The synthesis involves reacting chlorobis(3,5-dimethylphenyl)phosphine with (S)- or (R)-H8-BINOL. This established route to a known, high-performance ligand validates its utility in producing catalysts for pharmaceutical and fine chemical manufacturing .

Tailoring Steric and Electronic Properties in Cross-Coupling Catalyst Development

For researchers developing novel palladium or nickel catalysts for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), this chlorophosphine offers a quantifiably distinct steric environment . The 32.3° angular distortion observed in its derived nickel complexes provides a measurable tuning parameter for optimizing catalyst activity and selectivity with challenging substrates, a feature not available with the planar complexes derived from less sterically demanding chlorophosphines .

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